1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound with the molecular formula . It is a derivative of phenethylamine, characterized by the presence of two methoxy groups at the 3 and 5 positions on the phenyl ring. This compound is primarily used in scientific research and medicinal chemistry due to its potential biological activities and as a building block in the synthesis of more complex molecules.
The compound can be synthesized from readily available starting materials such as 3,5-dimethoxybenzaldehyde. Its synthesis involves several steps that include reductive amination and chiral resolution techniques to obtain the desired enantiomer.
1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride falls under the category of organic compounds, specifically amines. It is classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of 1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride typically follows these steps:
In industrial settings, the synthesis is optimized for yield and purity, employing larger-scale equipment for chiral resolution and salt formation. This ensures that the compound can be produced efficiently for research and pharmaceutical applications.
The molecular structure of 1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride features:
The compound's molecular weight is approximately 215.7 g/mol. Its structural formula can be represented as follows:
This structure contributes to its chemical reactivity and interaction with biological systems.
1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate neurotransmitter systems, potentially influencing mood and cognition.
Upon administration, the compound may act as a substrate or inhibitor for specific enzymes or receptors involved in neurotransmission. This interaction can lead to downstream effects on signaling pathways that regulate various physiological processes.
Research indicates that compounds similar to 1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride exhibit psychoactive properties, which are being investigated for therapeutic applications in treating mood disorders and other neurological conditions .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structure and purity .
The applications of 1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride span several fields:
1-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride (3,5-DMPEA HCl) represents a structurally distinct subclass of phenethylamine derivatives characterized by a beta-phenethylamine core featuring two methoxy groups at the meta positions (3 and 5) of the aromatic ring and an alpha-methyl modification. This molecular architecture differentiates it from classical hallucinogenic phenethylamines (e.g., mescaline, 2C-B) which typically possess dimethoxy substitutions at the 2,4- or 3,4-positions and lack the alpha-methyl group [3] [8]. The alpha-methyl group confers a chiral center, introducing stereochemical considerations absent in primary phenethylamines, while the symmetrical 3,5-dimethoxy arrangement creates a distinctive electronic distribution pattern that significantly influences receptor interaction profiles [1] [6].
Within the broader chemical class of dimethoxyphenethylamines, positional isomerism dramatically alters pharmacology. Unlike the 2,5-dimethoxy pattern (e.g., 2C-D, 2C-B) associated with potent serotonin receptor activation and psychedelic effects, the 3,5-dimethoxy configuration demonstrates attenuated serotonergic activity [3] [6]. This attenuation is evident in receptor binding data, where 3,5-DMPEA exhibits substantially lower affinity (µM range) for 5-HT₂A receptors compared to nanomolar affinities observed with 2,5-dimethoxy analogues [1] [3]. The molecular basis for this difference involves altered positioning of the ethylamine sidechain relative to key residues in the orthosteric binding pocket and reduced hydrophobic interactions within transmembrane domains [1] [5].
Table 1: Structural and Pharmacological Comparison of Representative Dimethoxyphenethylamines
Compound | Substituent Positions | Alpha-Methyl | 5-HT₂A Affinity (Ki nM) | Primary Signaling Bias |
---|---|---|---|---|
3,5-DMPEA HCl | 3,5-OMe | Yes | >10,000 [1] [6] | Not characterized |
2C-B (2,5-Dimethoxy) | 2,5-OMe, 4-Br | No | 0.66–32 [3] | Gαq [1] |
2C-I | 2,5-OMe, 4-I | No | ~1-5 [2] [3] | Gαq [1] |
Mescaline Analog | 3,4,5-OMe | No | ~300-600 [1] | Balanced [1] |
Research into dimethoxyphenethylamines originated with Alexander Shulgin’s systematic exploration documented in PiHKAL ("Phenethylamines I Have Known and Loved"), which catalogued synthesis methods and subjective effects of hundreds of analogues [3]. While Shulgin extensively investigated 2,5-dimethoxy-4-substituted phenethylamines (the "2C-X" series), symmetrical 3,5-dimethoxy variants received comparatively limited attention. Early pharmacological screening indicated that 3,5-DMPEA lacked the potent psychoactivity characteristic of its 2,5- and 3,4-isomers, shifting research focus toward compounds with higher receptor affinity and clearer behavioral effects [3] [6] [8].
The 21st century witnessed a resurgence in dimethoxyphenethylamine research driven by renewed interest in serotonin receptor pharmacology and biased agonism. Studies revealed that minor structural modifications, including N-benzylation or alterations to the alkoxy groups, could dramatically enhance potency and selectivity at serotonin receptors [2] [5]. For instance, N-benzylation of 2C-I produced 25I-NBOMe, a potent 5-HT₂A agonist with sub-nanomolar affinity [2]. Although similar modifications to 3,5-DMPEA remain less explored, its structural framework serves as a critical control in structure-activity relationship (SAR) studies to elucidate steric and electronic determinants of receptor binding. Modern research utilizes 3,5-DMPEA primarily as a chemical probe to investigate the role of substitution symmetry and methoxy group orientation in G protein-coupled receptor (GPCR) signaling [1] [5].
A pivotal shift occurred with the discovery of signaling bias at the 5-HT₂A receptor. Research demonstrated that different phenethylamine scaffolds could preferentially activate either Gαq-mediated pathways or β-arrestin recruitment, with functional outcomes potentially dissociating therapeutic effects (e.g., antidepressant potential) from hallucinogenic activity [1] [5]. Within this paradigm, 3,5-DMPEA derivatives represent unexplored territory for developing functionally selective ligands, as their low inherent affinity provides a "clean slate" for targeted structural optimization toward bias [1] [5].
Positional isomerism of methoxy groups on the phenethylamine aromatic ring profoundly impacts ligand-receptor interactions, functional efficacy, and downstream signaling. The 3,5-dimethoxy configuration exhibits C₂ symmetry, creating a distinct electrostatic and steric profile compared to asymmetrical isomers (2,5- or 3,4-dimethoxy). This symmetry influences the compound's ability to form hydrogen bonds and hydrophobic contacts within the orthosteric binding pocket of serotonin receptors, particularly the 5-HT₂A subtype [1] [3].
Biochemical assays demonstrate that 3,5-dimethoxy substitution correlates with drastically reduced affinity for human 5-HT₂A receptors compared to 2,5-dimethoxy analogues. For example, 2C-B (2,5-dimethoxy-4-bromo) exhibits 5-HT₂A Ki values ranging from 0.66–32 nM and robust Gαq-mediated signaling (EC₅₀ = 1.20–689 nM, Emax = 4–101%), whereas 3,5-DMPEA shows negligible binding even at micromolar concentrations [3] [6]. This discrepancy arises from suboptimal positioning of the 3,5-DMPEA’s ethylamine sidechain relative to conserved aspartate residues (e.g., D3.32) crucial for amine recognition, and poor engagement of secondary binding pockets near transmembrane helices 4 and 5 [1] [5]. Molecular docking suggests the 3,5-methoxy groups cannot simultaneously engage key serine residues (e.g., S3.36, S5.43) involved in stabilizing high-affinity binding of 2,5-dimethoxy analogues [1].
Table 2: Impact of Methoxy Group Position on Serotonin Receptor Pharmacology
Pharmacological Parameter | 2,5-Dimethoxy (e.g., 2C-B) | 3,4-Dimethoxy (Homoveratrylamine) | 3,5-Dimethoxy (3,5-DMPEA) |
---|---|---|---|
5-HT₂A Ki (nM) | 0.66–32 [3] | >10,000 [8] | >10,000 [6] |
5-HT₂B Ki (nM) | 13.5–97 [3] | Not reported | Not characterized |
5-HT₂C Ki (nM) | 32–90 [3] | >10,000 [8] | Not characterized |
Primary Signaling Pathway | Gαq/PLC activation [1] | MAO inhibition [8] | Not characterized |
Molecular Docking Outcome | Optimal H-bonding to Ser159³·³⁶ [5] | Steric clash in orthosteric pocket [8] | Suboptimal H-bond geometry [1] |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3